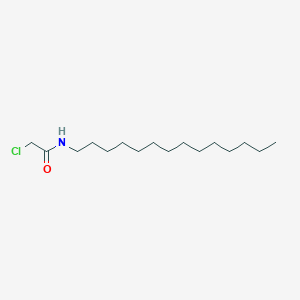
2-chloro-N-tetradecylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-tetradecylacetamide is an organic compound with the molecular formula C16H32ClNO It is a member of the acetamide family, characterized by the presence of a chloro group and a long tetradecyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-tetradecylacetamide typically involves the reaction of tetradecylamine with chloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:
Tetradecylamine+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 2-Chloro-N-tetradecylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form tetradecylamine and chloroacetic acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azides, thiocyanates.
Hydrolysis: Tetradecylamine and chloroacetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学的研究の応用
2-Chloro-N-tetradecylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and lubricants.
作用機序
The mechanism of action of 2-chloro-N-tetradecylacetamide involves its interaction with cellular membranes and proteins. The long tetradecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The chloro group can participate in nucleophilic substitution reactions with cellular nucleophiles, leading to modifications of proteins and other biomolecules.
類似化合物との比較
- 2-Chloro-N,N-dimethylacetamide
- 2-Chloro-N,N-diethylacetamide
- 2-Chloro-N-phenylacetamide
Comparison: 2-Chloro-N-tetradecylacetamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to shorter-chain analogs. This long chain enhances its hydrophobicity and ability to interact with lipid membranes, making it more effective in applications requiring membrane integration or disruption.
特性
CAS番号 |
32322-48-8 |
|---|---|
分子式 |
C16H32ClNO |
分子量 |
289.9 g/mol |
IUPAC名 |
2-chloro-N-tetradecylacetamide |
InChI |
InChI=1S/C16H32ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(19)15-17/h2-15H2,1H3,(H,18,19) |
InChIキー |
NVIABECAHFWZQJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCNC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



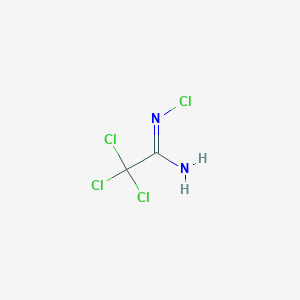

![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11969157.png)
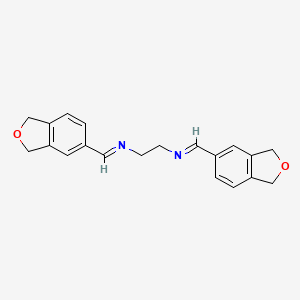
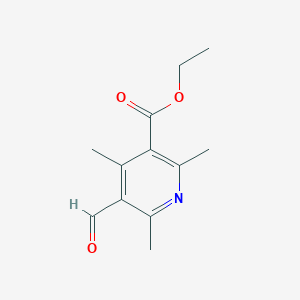
![2-[(1-Carboxyethyl)amino]benzoic acid](/img/structure/B11969192.png)
![(2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11969195.png)
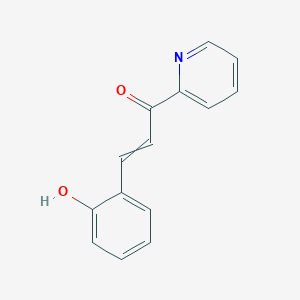
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969211.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11969215.png)
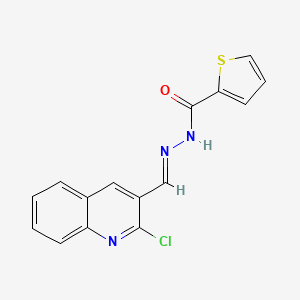
![1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B11969219.png)

